Ethyl 6-(2,3-difluorophenyl)picolinate
Overview
Description
Ethyl 6-(2,3-difluorophenyl)picolinate is a chemical compound with the molecular formula C14H11F2NO2 It is a derivative of picolinic acid, where the ethyl ester is substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3-difluorophenyl)picolinate typically involves the esterification of 6-(2,3-difluorophenyl)picolinic acid. The reaction is carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 6-(2,3-difluorophenyl)picolinic acid.
Reduction: 6-(2,3-difluorophenyl)picolinyl alcohol.
Substitution: 6-(2,3-diaminophenyl)picolinate or 6-(2,3-dithiophenyl)picolinate.
Scientific Research Applications
Ethyl 6-(2,3-difluorophenyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(2,3-difluorophenyl)picolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 6-(2-fluorophenyl)picolinate
- Ethyl 6-(3-fluorophenyl)picolinate
- Ethyl 6-(4-fluorophenyl)picolinate
Comparison: Ethyl 6-(2,3-difluorophenyl)picolinate is unique due to the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring. This substitution pattern can significantly influence the compound’s reactivity and interaction with biological targets compared to its mono-fluorinated analogs. The difluorinated compound may exhibit enhanced stability, increased binding affinity, and altered pharmacokinetic properties, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDIUBHOTWAKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716701 | |
Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261831-63-3 | |
Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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